2-acetyloxyethyl(trimethyl)azanium;iodide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyloxyethyl(trimethyl)azanium;iodide typically involves the reaction of choline with acetyl coenzyme A, catalyzed by the enzyme choline acetyltransferase. This reaction can be represented as follows: [ \text{Choline} + \text{Acetyl CoA} \rightarrow \text{this compound} + \text{Coenzyme A} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in a crystalline powder form and is highly hygroscopic and light-sensitive .
Chemical Reactions Analysis
Types of Reactions
2-acetyloxyethyl(trimethyl)azanium;iodide undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by acetylcholinesterase, resulting in the formation of choline and acetic acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common in biological systems.
Substitution: The iodide ion can be substituted by other halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Catalyzed by acetylcholinesterase.
Substitution: Typically involves halide exchange reactions using other halide salts.
Major Products
Hydrolysis: Choline and acetic acid.
Substitution: Corresponding halide-substituted quaternary ammonium compounds.
Scientific Research Applications
2-acetyloxyethyl(trimethyl)azanium;iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving quaternary ammonium compounds.
Biology: Plays a crucial role in studies related to neurotransmission and nerve impulse transmission.
Industry: Used in the production of certain pharmaceuticals and as a research chemical.
Mechanism of Action
2-acetyloxyethyl(trimethyl)azanium;iodide exerts its effects by acting as a neurotransmitter. It binds to acetylcholine receptors on the surface of neurons, leading to the opening of ion channels and the subsequent transmission of nerve impulses. The compound is rapidly hydrolyzed by acetylcholinesterase, which terminates its action and ensures precise control of neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Choline: A precursor to 2-acetyloxyethyl(trimethyl)azanium;iodide and also acts as a neurotransmitter.
Acetyl coenzyme A: Involved in the synthesis of this compound.
Other Quaternary Ammonium Compounds: Such as tetramethylammonium iodide and trimethylphenylammonium iodide.
Uniqueness
This compound is unique due to its specific role as a neurotransmitter in both the central and peripheral nervous systems. Its rapid hydrolysis by acetylcholinesterase ensures precise control of nerve impulse transmission, distinguishing it from other quaternary ammonium compounds.
Properties
Molecular Formula |
C7H16INO2 |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
2-acetyloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H16NO2.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i7+2; |
InChI Key |
SMBBQHHYSLHDHF-ZMCFIIMUSA-M |
Isomeric SMILES |
C[14C](=O)OCC[N+](C)(C)C.[I-] |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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